
Cefotaxime Impurity D Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cefotaxime Impurity D Sodium Salt is a byproduct found in the synthesis of cefotaxime, a third-generation cephalosporin antibiotic. This impurity is formed during the manufacturing process and can affect the purity and efficacy of the final pharmaceutical product. Understanding and controlling the presence of such impurities is crucial for ensuring the safety and effectiveness of cefotaxime.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Cefotaxime Impurity D Sodium Salt involves the degradation of cefotaxime sodium. A polymer stock solution of cefotaxime sodium is obtained using a concentrated solution degradation method. The cefotaxime dimer and trimer impurities are separated and purified by preparative reversed-high-performance liquid chromatography (RP-HPLC), and the pure cefotaxime dimer and trimer are obtained by a freeze-drying method .
Industrial Production Methods: In industrial settings, the production of cefotaxime sodium involves multiple steps, including fermentation, chemical synthesis, and purification. During these processes, impurities such as this compound can form. The control of these impurities is achieved through rigorous quality control measures, including chromatographic techniques and spectroscopic analysis .
化学反应分析
Types of Reactions: Cefotaxime Impurity D Sodium Salt can undergo various chemical reactions, including:
Oxidation: The impurity can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the impurity into other reduced forms.
Substitution: Substitution reactions can occur, where functional groups in the impurity are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce alcohols or amines .
科学研究应用
Analytical Method Development
Cefotaxime Impurity D Sodium Salt is pivotal in developing and validating analytical methods to quantify impurities in cefotaxime formulations. Research has focused on:
- High-Performance Liquid Chromatography (HPLC) : A validated HPLC method has been established to detect and quantify cefotaxime and its impurities, including this compound. This method adheres to guidelines set by regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) .
- Forced Degradation Studies : These studies assess the stability of cefotaxime under various conditions (e.g., temperature, pH) to understand how impurities form over time. This knowledge aids in optimizing storage conditions and improving formulation stability .
Stability Studies
Research has investigated the degradation profiles of cefotaxime under different storage conditions to determine if this compound increases over time, potentially affecting drug potency . These studies are crucial for ensuring that cefotaxime products remain effective throughout their shelf life.
Biochemical Interactions
This compound plays a role in biochemical reactions related to antibiotic activity:
- Inhibition of Bacterial Cell Wall Synthesis : It interacts with penicillin-binding proteins (PBPs), essential for cross-linking peptidoglycan layers in bacterial cell walls, leading to cell death .
- Antimicrobial Activity Studies : Research explores whether this impurity possesses any intrinsic antibacterial activity or affects the antibacterial properties of cefotaxime itself .
Methodologies for Quantification
A comprehensive study developed an eco-friendly HPLC method for quantifying cefotaxime and its impurities, including this compound. The method demonstrated superior performance compared to traditional methods, achieving a higher Analytical Greenness metric score .
Stability Investigations
Forced degradation studies highlighted that this compound can form under specific conditions, emphasizing the need for rigorous stability testing in pharmaceutical formulations .
Summary Table of Key Findings
Application Area | Findings |
---|---|
Analytical Method Development | Established HPLC methods for quantifying impurities; adherence to EP and USP guidelines |
Stability Studies | Investigated degradation profiles; assessed impact on drug potency over time |
Biochemical Interactions | Inhibition of PBPs leading to bacterial cell death; potential effects on cefotaxime's efficacy |
作用机制
The mechanism of action of Cefotaxime Impurity D Sodium Salt is related to its chemical structure and interactions with biological targets. As an impurity, it does not have a specific therapeutic effect but can influence the overall activity of cefotaxime. The impurity can interact with penicillin-binding proteins (PBPs) in bacterial cell walls, potentially affecting the bactericidal activity of cefotaxime .
相似化合物的比较
Cefotaxime Dimer: Another impurity formed during the synthesis of cefotaxime.
Cefotaxime Trimer: A higher-order polymer impurity.
Cefepime Impurities: Similar impurities found in the synthesis of cefepime, another cephalosporin antibiotic.
Uniqueness: Cefotaxime Impurity D Sodium Salt is unique due to its specific formation pathway and chemical structure. It is formed through the degradation of cefotaxime sodium and can be isolated and characterized using advanced chromatographic and spectroscopic techniques .
生物活性
Cefotaxime Impurity D Sodium Salt (CEF-D-Na) is a byproduct of the synthesis of cefotaxime, a broad-spectrum cephalosporin antibiotic. Understanding the biological activity of CEF-D-Na is crucial for evaluating its potential effects on antibiotic efficacy and safety. This article details the mechanisms of action, biochemical properties, pharmacokinetics, and relevant case studies surrounding this compound.
Target and Mode of Action
CEF-D-Na, like its parent compound cefotaxime, primarily targets bacterial cell walls. It exhibits bactericidal activity by inhibiting cell wall synthesis through binding to penicillin-binding proteins (PBPs), specifically PBP Ib and PBP III. This inhibition prevents the cross-linking of peptidoglycan layers, essential for maintaining bacterial cell wall integrity. Consequently, this leads to bacterial cell death due to an autolytic effect triggered by the disruption of cell wall synthesis.
Biochemical Pathways
The compound's activity is closely related to its interaction with various enzymes and proteins involved in bacterial metabolism. By binding to PBPs, CEF-D-Na can alter cellular processes, including gene expression and stress responses in bacteria.
Pharmacokinetics
Following administration, cefotaxime reaches peak serum concentrations rapidly, typically within 30 minutes. The pharmacokinetic profile suggests that CEF-D-Na may share similar absorption characteristics; however, its stability and degradation over time can influence its biological activity.
Cellular Effects
CEF-D-Na has been shown to affect various cellular processes in bacterial cells. Its primary function remains the inhibition of cell wall synthesis, which is critical for bacterial survival. Additionally, it may influence cellular signaling pathways and metabolic adaptations in response to antibiotic stress.
Chemical Reactions
CEF-D-Na can undergo various chemical reactions including oxidation and reduction. These reactions can lead to the formation of different degradation products that may possess altered biological activities.
Sustained Release Formulations
Research has explored the sustained release of cefotaxime in various formulations to enhance its antibacterial efficacy while minimizing toxicity. For instance, cefotaxime-loaded nanocarriers demonstrated effective sustained release profiles against both Gram-positive and Gram-negative bacteria, significantly improving therapeutic outcomes in infection models .
Toxicological Studies
Studies have indicated that while CEF-D-Na retains some antibacterial properties, higher concentrations may lead to nephrotoxicity and hepatotoxicity in animal models. These findings underscore the importance of monitoring impurity levels in clinical settings.
Data Tables
Study | Findings | Implications |
---|---|---|
Sustained Release Formulations | 89.31% release from LDH over 12 hours | Enhanced efficacy against infections |
Toxicology Studies | High doses linked to nephrotoxicity | Need for careful dosage regulation |
Biochemical Pathways | Inhibition of PBPs alters gene expression | Potential for resistance development |
属性
CAS 编号 |
65715-12-0 |
---|---|
分子式 |
C16H16N5O7S2. Na |
分子量 |
454.46 22.99 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-, monosodium salt, [6R-[6α,7β(E)]]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。